molecular formula C13H12NO3+ B183334 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride CAS No. 6623-55-8

1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride

Cat. No.: B183334
CAS No.: 6623-55-8
M. Wt: 230.24 g/mol
InChI Key: WHVFPQYXJQZEFV-UHFFFAOYSA-O
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Description

Structural Significance and Research Implications

The unique combination of pyridinium cationicity and catechol redox activity makes this compound particularly interesting for:

  • Coordination chemistry (metal-binding via catechol -OH groups)
  • Charge-transfer complexes (pyridinium → catechol electron transfer)
  • Bioconjugation studies (ketone reactivity)

Properties

CAS No.

6623-55-8

Molecular Formula

C13H12NO3+

Molecular Weight

230.24 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone

InChI

InChI=1S/C13H11NO3/c15-11-5-4-10(8-12(11)16)13(17)9-14-6-2-1-3-7-14/h1-8H,9H2,(H-,15,16,17)/p+1

InChI Key

WHVFPQYXJQZEFV-UHFFFAOYSA-O

SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-]

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium-1-ylethanone;chloride, also known by its CAS number 6623-55-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClNO3. The compound features a pyridine ring and a dihydroxyphenyl group, contributing to its unique reactivity and biological activity.

Structural Representation:

SMILES C(C[n+]1ccccc1)(=O)c2cc(O)c(O)cc2.[Cl]\text{SMILES }C(C[n+]1ccccc1)(=O)c2cc(O)c(O)cc2.[Cl-]

Anticancer Properties

Research indicates that compounds structurally similar to 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives exhibit potent activity against HeLa cells with IC50 values comparable to established chemotherapeutics like cisplatin .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit carboxylesterase (CaE), which plays a role in drug metabolism and detoxification processes. Molecular docking studies suggest that the compound binds effectively to the active site of CaE, enhancing its inhibitory potential .

Antioxidant Activity

The antioxidant properties of 1-(3,4-Dihydroxyphenyl)-2-pyridin-1-ium have also been evaluated. Compounds with similar structures have shown significant radical-scavenging activity in assays such as the ABTS assay, indicating their potential as protective agents against oxidative stress .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity A study synthesized various derivatives and evaluated their cytotoxicity against cancer cell lines. The most effective compounds showed IC50 values around 10 μM against HeLa cells .
Molecular Docking Studies Docking studies revealed that the compound interacts favorably with the active site of CaE, suggesting a mechanism for its inhibitory effects .
Antioxidant Evaluation The compound demonstrated significant antioxidant activity in vitro, comparable to Trolox, indicating its potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

(a) 1-(3,4-Dihydroxyphenyl)-2-phenylethanone [107410-02-6]
  • Structure : Replaces pyridinium with a neutral phenyl group.
  • Synthesis : Prepared via Friedel-Crafts acylation using phenylacetic acid and pyrocatechol with catalysts like ZnCl₂ or BF₃ (yields: 36–60%) .
  • Properties : Lower polarity due to the absence of a charged pyridinium group, reducing water solubility compared to the target compound.
(b) Adrenalone Hydrochloride [62-13-5]
  • Structure: Contains a methylamino group instead of pyridinium, with a hydrochloride salt.
  • Applications : Used as an adrenaline agonist and hemostatic agent due to catechol-mediated α-adrenergic receptor binding .
  • Physical Properties : Molecular weight 228.25 g/mol; higher solubility in polar solvents compared to neutral analogs .
(c) 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone [99-40-1]
  • Structure: Chlorine substituent directly on the ethanone backbone.
  • Reactivity : Electrophilic chloro group enhances susceptibility to nucleophilic substitution, unlike the pyridinium’s charge-stabilized structure .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Profile
Target Compound (Pyridinium chloride) C₁₃H₁₂NO₃Cl⁺ ~281.68 (estimated) Pyridinium, chloride High aqueous solubility
1-(3,4-Dihydroxyphenyl)-2-phenylethanone C₁₄H₁₂O₃ 228.25 Phenyl Low in water
Adrenalone Hydrochloride C₉H₁₁NO₃Cl 228.25 Methylamino, HCl Moderate in water
2-Chloro-1-(3,4-Dihydroxyphenyl)ethanone C₈H₇ClO₃ 186.59 Chloro Moderate in DMSO

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